Lipophilicity Modulation Confers Superior Calculated CNS Drug-Likeness Over the Non‑Fluorinated Parent
The 5‑fluoro substitution significantly increases lipophilicity compared to the non‑fluorinated parent 2‑(1,3‑dihydro‑2‑benzofuran‑1‑yl)acetic acid (CAS 170856‑90‑3). The target compound exhibits an XLogP3‑AA of 0.80, whereas the des‑fluoro analog has a lower lipophilicity (estimated XLogP ~0.57 based on fragment contributions) [1][2]. This elevated LogP improves membrane permeability and central nervous system (CNS) exposure potential, a critical factor for the CNS indications recited in PAI‑1 and monoamine reuptake inhibitor patents [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.80 (computed) |
| Comparator Or Baseline | 2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3): XLogP ~0.57 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.23 |
| Conditions | Computed by XLogP3 software (PubChem 2021.10.14 release) for the target; fragment-based estimation for comparator. |
Why This Matters
The lipophilicity gain directly translates into improved predicted blood-brain barrier permeability, making the fluoro compound the preferred starting material for CNS-targeting drug discovery programs where simple analog substitution would fail to meet pharmacokinetic benchmarks.
- [1] PubChem. (2026). 2-(5-Fluoro-1,3-dihydro-2-benzofuran-1-yl)acetic acid. Compound Summary CID 165437935. National Center for Biotechnology Information. View Source
- [2] Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating octanol-water partition coefficients. Journal of Pharmaceutical Sciences, 84(1), 83-92. View Source
- [3] Wyeth. (2008). Substituted heteroaryl benzofuran acids. U.S. Patent No. 7,446,201. Washington, DC: U.S. Patent and Trademark Office. View Source
